3-(2-Phenylethenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

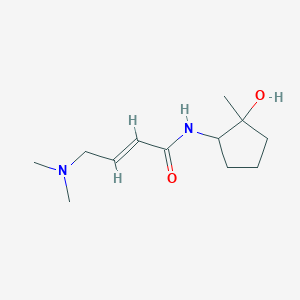

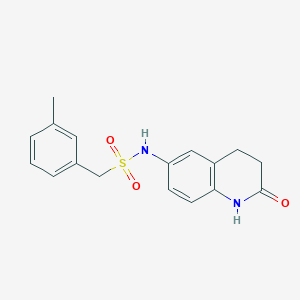

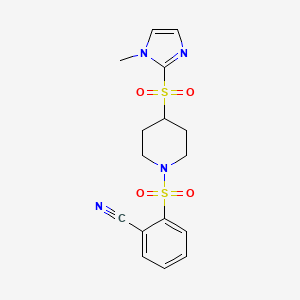

“3-(2-Phenylethenesulfonamido)propanoic acid” is a chemical compound with the CAS number 297138-62-6 . It has a molecular weight of 255.29 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO4S . The InChI code is 1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+ .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.29 .Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-(2-Phenylethenesulfonamido)propanoic acid, has been investigated as an alternative to the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine. This approach is significant for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional methods and facilitating the synthesis of materials with diverse applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, which are chemically similar to this compound, serve as intermediates in synthesizing biologically active compounds. These molecules are crucial for the development of various pharmacological agents, highlighting the compound's importance in pharmaceutical chemistry (Orlinskii, 1996).

In Synthetic Chemistry and Conformational Studies

The synthesis and investigation of derivatives of 3-(phenylsulfonimidoyl)propanoic acid, a compound closely related to this compound, have been explored. These studies have revealed interesting conformational properties in solution, indicating potential applications in developing new chemical entities (Tye & Skinner, 2002).

Anti-inflammatory Properties

Research on phenolic compounds structurally similar to this compound has uncovered their potential anti-inflammatory properties. These findings are crucial for developing new therapeutic agents for treating inflammatory conditions (Ren et al., 2021).

Computational Peptidology and Drug Design

In computational peptidology, derivatives of this compound have been studied to determine the reactivity descriptors of new antifungal tripeptides. This research aids in predicting bioactivity scores, contributing significantly to the drug design process (Flores-Holguín et al., 2019).

Catalytic Transformations in Organic Synthesis

The compound's derivatives have been used in catalytic transformations, particularly in the ortho-functionalization of substituted toluenes. This application is crucial in synthesizing various organic compounds, showcasing the versatility of this compound in synthetic organic chemistry (Cai et al., 2007).

Kinetic and Mechanistic Studies in Pyrolysis

Kinetic and mechanistic studies involving the gas-phase elimination of α- and β-(N-arylamino)propanoic acid, similar to this compound, have provided insights into reaction pathways and product formation in pyrolysis. This research contributes to a deeper understanding of chemical reaction dynamics (Al-Awadi et al., 2004).

Biochemical Route to Propionic Acid and Derivatives

Investigations into the fermentative production of propionic acid, a chemical related to this compound, provide insights into biochemical pathways for producing important chemicals like propylene and n-propanol. These studies are crucial for developing sustainable and cost-competitive biochemical routes (Rodriguez et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-phenylpropionic acid, interact with enzymes likeAspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play crucial roles in various metabolic processes.

Mode of Action

The compound could bind to the active sites of these enzymes, influencing their activity and resulting in changes in the metabolic processes they regulate .

Biochemical Pathways

Compounds with similar structures, such as 3-phenylpropionic acid, have been shown to influence thegut microbiota and its metabolites , which can have downstream effects on various biochemical pathways.

Pharmacokinetics

Similar compounds like 3-phenylpropionic acid have been shown to have certain pharmacokinetic properties . The bioavailability of these compounds can be influenced by factors such as their absorption in the gastrointestinal tract, distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .

Result of Action

Similar compounds like 3-phenylpropionic acid have been shown to promoteintestinal epithelial barrier function via AhR signaling . This can have significant effects at the molecular and cellular levels, influencing the health and function of the gut.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Phenylethenesulfonamido)propanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, the gut microbiota, which can be influenced by diet and other environmental factors, can also impact the compound’s action .

properties

IUPAC Name |

3-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIOGNXCLEHQV-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

297138-62-6 |

Source

|

| Record name | 3-(2-phenylethenesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)

![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)